molecular formula C15H15NO2S B2858726 N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide CAS No. 895935-74-7

N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide

Cat. No.: B2858726
CAS No.: 895935-74-7
M. Wt: 273.35
InChI Key: UOOLPUAHAMOQFY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with an ethyl group and an acetylphenyl group attached to the carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide typically involves the following steps:

  • Formation of 5-ethylthiophene-3-carboxylic acid: This can be achieved through the Friedel-Crafts acylation of thiophene using ethyl chloride and aluminum chloride as a catalyst.

  • Conversion to acid chloride: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride.

  • Amide formation: The acid chloride is reacted with 4-acetylphenylamine to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the thiophene ring or the acetylphenyl group can produce a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Derivatives such as N-(4-acetylphenyl)-5-ethylthiophene-3-carboxylic acid.

  • Reduction Products: Reduced forms such as N-(4-acetylphenyl)-5-ethylthiophene-3-carboxylate.

  • Substitution Products: Substituted derivatives at different positions on the thiophene ring or acetylphenyl group.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research is ongoing to explore its use in drug development.

Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-2-(4-chlorophenylsulfonyl)-acetamide: This compound has a similar structure but with a chlorophenylsulfonyl group instead of an ethylthiophene group.

  • N-(4-acetylphenyl)-N'-cyclohexylurea: This compound features a cyclohexyl group instead of the thiophene ring.

Uniqueness: N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide is unique due to its thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-3-14-8-12(9-19-14)15(18)16-13-6-4-11(5-7-13)10(2)17/h4-9H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOLPUAHAMOQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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